molecular formula C19H25NO3 B047210 Tetrahydrothebaine CAS No. 41714-53-8

Tetrahydrothebaine

Número de catálogo: B047210
Número CAS: 41714-53-8
Peso molecular: 315.4 g/mol
Clave InChI: RVJQWONQPCTLDL-MKUCUKIISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetrahydrothebaine, also known as 6-epi-Tetrahydrothebaine, is a morphinan derivative . It has a molecular formula of C19 H25 N O3 and a molecular weight of 315.41 .


Synthesis Analysis

The synthesis of this compound involves several steps. The isoquinoline alkaloids 4-O-methylsinomenine and C-annelated this compound were modified by the addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane skeleton via a Cu-catalyzed reaction of 1-ethynyl-substituted alkaloid derivatives with various azides . Another method involves the Diels-Alder reaction of thebaine with maleimides, yielding [7,8,3’,4’]-succinimido-endo-ethenotetrahydrothebaines containing N’-alkyl, cycloalkyl, aralkyl, or aryl substituents .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can be modified by the addition of 1,2,3-triazolyl substituents in the C-1 position of the morphinane skeleton via a Cu-catalyzed reaction of 1-ethynyl-substituted alkaloid derivatives with various azides . Another reaction involves the Diels-Alder reaction of thebaine with maleimides .

Aplicaciones Científicas De Investigación

  • Development of Novel Analgesics : Tetrahydrothebaine derivatives have been instrumental in developing new analgesics. Research by Bentley, Hardy, and Smith (1969) in "Novel analgesics and molecular rearrangements in the morphine--thebaine group. XII. Derivatives of 7-amino-6,14-endo-ethenothis compound" explored this application, highlighting the potential of this compound as a structural scaffold for further research into morphine-thebaine group compounds (Bentley, Hardy, & Smith, 1969).

  • Opioid Receptor Agonist Activity : In a study titled "Synthesis and evaluation of κ-opioid receptor agonistic activity and antinociceptive effect of novel morphine analogues, 7α-phenyl-6α,14α-endo-etheno-tetrahydrothebaine with substituted o-, m- and p-amino group," Qi et al. (2011) discovered that 7α-Phenyl-6α-Etheno-Tetrahydrothebaine, especially with p-amino substitution, shows κ-opioid receptor agonist activity and antinociceptive activity. This suggests its potential as a leading compound for novel antinociceptive agents (Qi et al., 2011).

  • Efficiency in Opium Product Production : this compound can be efficiently converted to dihydromorphine, as demonstrated by Przybył et al. (2003) in "Practical and high-yield syntheses of dihydromorphine from this compound and efficient syntheses of (8S)-8-bromomorphide." This conversion happens with a 92% yield, making this compound a valuable substance for opium product production (Przybył et al., 2003).

  • Analgesic Properties in Laboratory Animals and Humans : Bentley et al. (1965) in their study "Compounds possessing Morphine-antagonizing or Powerful Analgesic Properties" found that derivatives of 6,14-endoethenothis compound and oripavine are highly potent analgesics in laboratory animals and humans (Bentley et al., 1965).

Safety and Hazards

Tetrahydrothebaine is classified as Acute Toxicity, Oral (Category 4) according to EU Regulation 1272/2008 and US OSHA 1910.1200. It is harmful if swallowed and precautions should be taken to avoid ingestion .

Direcciones Futuras

While specific future directions for Tetrahydrothebaine research are not explicitly mentioned in the available resources, the ongoing research into its synthesis and chemical reactions suggests potential for further exploration in this area .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tetrahydrothebaine involves several steps that include the reduction of thebaine to produce northebaine, followed by hydrogenation to produce dihydrothebaine, and then further reduction to produce Tetrahydrothebaine.", "Starting Materials": [ "Thebaine", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon", "Acetic acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Thebaine is dissolved in methanol and sodium borohydride is added to the solution. The mixture is stirred for several hours to reduce thebaine to northebaine.", "Step 2: The resulting northebaine is then hydrogenated using hydrogen gas and palladium on carbon as a catalyst to produce dihydrothebaine.", "Step 3: Dihydrothebaine is then reduced using sodium borohydride in the presence of acetic acid to produce Tetrahydrothebaine.", "Step 4: The final product is purified using sodium hydroxide and methanol to remove any impurities." ] }

Número CAS

41714-53-8

Fórmula molecular

C19H25NO3

Peso molecular

315.4 g/mol

Nombre IUPAC

(4R,4aR,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1

Clave InChI

RVJQWONQPCTLDL-MKUCUKIISA-N

SMILES isomérico

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)OC

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

SMILES canónico

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

41714-53-8

Pictogramas

Acute Toxic; Irritant; Health Hazard

Sinónimos

6β-Parzone Methyl Ether;  (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methyl-morphinan

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrothebaine
Reactant of Route 2
Tetrahydrothebaine
Reactant of Route 3
Tetrahydrothebaine
Reactant of Route 4
Tetrahydrothebaine
Reactant of Route 5
Tetrahydrothebaine
Reactant of Route 6
Tetrahydrothebaine
Customer
Q & A

Q1: What is the molecular formula and weight of tetrahydrothebaine?

A1: this compound has the molecular formula C19H25NO3 and a molecular weight of 315.4 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Research articles report the use of various spectroscopic techniques to characterize this compound and its derivatives, including IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry. [, , , ] These techniques help to confirm the structures of synthesized compounds and analyze their purity.

Q3: How do structural modifications to this compound impact its analgesic activity?

A3: Research indicates that modifying the substituents at the C-7 position of this compound can significantly alter its analgesic activity. [] For instance, introducing 1,3,4-oxadiazole rings at C-7 has been shown to produce compounds with analgesic activity ranging from codeine to morphine. []

Q4: Can you provide an example of how introducing specific functional groups to the this compound scaffold affects its pharmacological profile?

A4: A study exploring N-substituted analogues of etorphine, a potent analgesic derived from this compound, found that substituting the N-methyl group with allyl, n-propyl, n-pentyl, or cyclopropylmethyl groups resulted in compounds with reduced respiratory depression while maintaining analgesic properties. []

Q5: How does the stereochemistry of this compound derivatives influence their activity?

A5: Studies focusing on the synthesis of 7α-aryl-6,14-endoetheno-tetrahydrothebaine derivatives highlight the importance of stereochemistry in their biological activity. [] Specific isomers exhibit varying degrees of affinity and selectivity for opioid receptors, ultimately influencing their analgesic properties.

Q6: What are some common synthetic routes to prepare this compound derivatives?

A6: this compound derivatives are frequently synthesized through modifications of thebaine. One common approach involves a Diels-Alder reaction of thebaine with various dienophiles, such as methyl acrylate, to generate 6,14-endo-etheno-tetrahydrothebaine derivatives. [, ] These adducts can be further modified at the C-7 position to introduce different functional groups and explore their pharmacological potential. [, , ]

Q7: Are there alternative methods for synthesizing dihydrothebaine, a key intermediate in the production of dihydrocodeinone?

A7: While catalytic hydrogenation is a traditional method for converting thebaine to 8,14-dihydrothebaine, it suffers from low yields and side reactions. [] A more efficient approach involves using thermally decomposable compounds like aryl sulfonic acid hydrazides or disodium azodicarboxylate, resulting in improved yields of 8,14-dihydrothebaine. []

Q8: What is the significance of exploring this compound derivatives in the context of analgesic drug development?

A8: The development of novel analgesics, particularly those with reduced side effects and addiction liability compared to traditional opioids, is crucial. This compound serves as a valuable starting point for designing and synthesizing new opioid analogs.

Q9: How are researchers using this compound to develop peptide-based opioid analgesics?

A9: Researchers have successfully synthesized peptide-morphinans by combining Diels-Alder adducts of this compound with enkephalin moieties. [] This approach combines the structural features of both this compound and endogenous opioid peptides, aiming to create potent analgesics with potentially improved pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.